2-[(chloroacetyl)amino]-N-phenylbenzamide
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Overview
Description
2-[(chloroacetyl)amino]-N-phenylbenzamide is an organic compound with the molecular formula C15H13ClN2O2 It is a derivative of benzamide, where the amide nitrogen is substituted with a chloroacetyl group and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(chloroacetyl)amino]-N-phenylbenzamide typically involves the reaction of chloroacetyl chloride with N-phenylbenzamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction. The general reaction scheme is as follows:
N-phenylbenzamide+chloroacetyl chloride→this compound
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, improved safety, and higher yields. The use of automated systems ensures consistent quality and reduces the risk of human error.
Chemical Reactions Analysis
Types of Reactions
2-[(chloroacetyl)amino]-N-phenylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.
Oxidation and Reduction: The phenyl ring can undergo oxidation or reduction reactions, leading to the formation of different functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like ethanol or acetonitrile.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be done with sodium hydroxide.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used.
Major Products Formed
Substitution Reactions: New derivatives with different functional groups.
Hydrolysis: Corresponding amine and carboxylic acid.
Oxidation and Reduction: Various oxidized or reduced phenyl derivatives.
Scientific Research Applications
2-[(chloroacetyl)amino]-N-phenylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[(chloroacetyl)amino]-N-phenylbenzamide involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The chloroacetyl group can form covalent bonds with nucleophilic residues in the enzyme, leading to irreversible inhibition. The phenyl group may contribute to the binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-[(chloroacetyl)amino]-N-(2-phenylethyl)benzamide
- 2-[(chloroacetyl)amino]-N-cyclohexylbenzamide
- 4-[(chloroacetyl)amino]benzamide
Uniqueness
2-[(chloroacetyl)amino]-N-phenylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the chloroacetyl and phenyl groups allows for versatile reactivity and potential interactions with various molecular targets, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
2-[(2-chloroacetyl)amino]-N-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O2/c16-10-14(19)18-13-9-5-4-8-12(13)15(20)17-11-6-2-1-3-7-11/h1-9H,10H2,(H,17,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYKDVDOOVMYMTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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